molecular formula C15H14O3 B1600394 1-(4-(Benzyloxy)-3-hydroxyphenyl)ethanone CAS No. 21092-94-4

1-(4-(Benzyloxy)-3-hydroxyphenyl)ethanone

Cat. No. B1600394
CAS RN: 21092-94-4
M. Wt: 242.27 g/mol
InChI Key: VZAWEXLHZPLCGE-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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properties

CAS RN

21092-94-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(3-hydroxy-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H14O3/c1-11(16)13-7-8-15(14(17)9-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3

InChI Key

VZAWEXLHZPLCGE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3′,4′-dihydroxyacetophenone (25.4 g) in N,N-dimethylacetamide (420 mL) were added potassium carbonate (23.1 g) and benzyl bromide (19.9 mL) under ice-cooling, and the mixture was stirred at room temperature for 90 minutes. An insoluble was filtered, and then diluted with ethyl acetate. The organic layer was sequentially washed with water and saturated saline, dried over magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane→n-hexane/ethyl acetate=20/1), and then triturated with ethyl acetate to give 1-[4-(benzyloxy)-3-hydroxyphenyl]ethanone [REx(26-1)] (11.0 g) as a colorless powder.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3′,4′-dihydroxyacetophenone (2.00 g) in N,N-dimethylformamide (40 ml) were added lithium carbonate (2.44 g) and benzyl bromide (4.0 ml), and the mixture was stirred for 14.5 hours at 50° C. To the reaction mixture was added 1N hydrochloric acid, and the resulting mixture was extracted with a mixed solution of diethyl ether and ethyl acetate (3/1). The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) gave 4′-benzyloxy-3′-hydroxyacetophenone (2.00 g). To a stirred solution of the obtained 4′-benzyloxy-3′-hydroxyacetophenone (2.00 g) in dichloromethane (25 ml) was added N,N-diisopropylethylamine (2.2 ml) under ice-cooling, and the mixture was stirred for 10 minutes. Chloromethylmethyl ether (1.2 ml) was added to the mixture, and the resulting mixture was stirred for 5.5 hours at room temperature. The reaction mixture was poured into a saturated aqueous ammonium chloride solution and extracted with dichloromethane. The extract was washed with brine and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1) gave 4′-benzyloxy-3′-methoxymethoxyacetophenone (2.28 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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